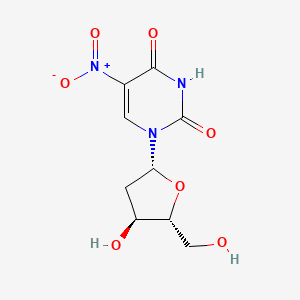
5-Nitro-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2'-deoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3O7 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Findings on Mechanism:
- Inhibition of Thymidylate Synthase : The compound effectively inhibits thymidylate synthase activity, which is crucial for DNA synthesis .
- Cytotoxicity : The cytotoxic effects are particularly pronounced in cells lacking thymidine kinase, indicating that the drug's action is dependent on specific cellular pathways .
Cancer Treatment
This compound has been investigated for its anticancer properties. Its ability to inhibit DNA synthesis makes it a candidate for use in cancer therapies, particularly against leukemias and solid tumors. In animal studies, treatment with NO2-dUrd has shown increased life span in L1210 leukemic mice, although its rapid degradation limits effectiveness .
Antiviral Activity
The compound exhibits antiviral properties, particularly against herpes simplex virus. When used in combination with other nucleoside analogs like 5-iodo-2'-deoxyuridine, it enhances antiviral efficacy by targeting viral replication processes.
Genotoxicity Studies
Research has also focused on the genotoxic effects of this compound. Studies indicate that it can induce mutations and DNA damage in various cell lines, making it a useful tool for understanding mutagenesis and DNA repair mechanisms .
Case Studies
Several case studies have documented the efficacy and mechanisms of this compound:
- Leukemia Treatment : A study involving L1210 leukemic mice demonstrated that administration of NO2-dUrd resulted in a modest increase in survival rates, highlighting its potential as a chemotherapeutic agent despite rapid degradation .
- Antiviral Efficacy : In vitro studies have shown that when combined with other antiviral agents, NO2-dUrd significantly reduces viral load in infected cell cultures, suggesting its utility in treating viral infections.
- Genotoxicity Assessment : Research conducted on Chinese hamster ovary cells revealed that exposure to NO2-dUrd led to increased mutation rates, providing insights into its potential mutagenic effects and implications for safety in therapeutic use .
Propiedades
Número CAS |
3106-01-2 |
|---|---|
Fórmula molecular |
C9H11N3O7 |
Peso molecular |
273.2 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N3O7/c13-3-6-5(14)1-7(19-6)11-2-4(12(17)18)8(15)10-9(11)16/h2,5-7,13-14H,1,3H2,(H,10,15,16)/t5-,6+,7+/m0/s1 |
Clave InChI |
USBZWPXQQCSGAV-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])CO)O |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[N+](=O)[O-])CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)[N+](=O)[O-])CO)O |
Key on ui other cas no. |
3106-01-2 |
Sinónimos |
2'-deoxy-5-nitrouridine 5-nitro-2'-deoxyuridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















